N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide
Description
N'-(1,3-Benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is a benzohydrazide derivative featuring a 1,3-benzothiazole moiety linked to a 4-methylbenzoyl group via a hydrazide bridge. The compound’s structure combines aromaticity (benzothiazole and substituted benzene rings) with a flexible hydrazide linker, enabling diverse intermolecular interactions. The benzothiazole group is known to enhance biological activity, particularly in antimicrobial and anti-inflammatory contexts ().
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-methyl-N-(4-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-7-11-17(12-8-15)21(27)26(22(28)18-13-9-16(2)10-14-18)25-23-24-19-5-3-4-6-20(19)29-23/h3-14H,1-2H3,(H,24,25) |
InChI Key |
SKCFEUPWKBIBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide typically involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected Benzohydrazide Derivatives
*Estimated based on similar compounds ().
†Inferred from benzothiazole-containing analogues ().
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl () and sulfonyl () substituents increase melting points compared to methyl groups, likely due to enhanced dipole interactions.
- Spectral Features : The carbonyl (C=O) stretch in IR appears consistently at ~1660–1682 cm⁻¹ across benzohydrazides. NH protons in hydrazide linkages resonate at δ ~9.40–10.2 ppm (DMSO-d6) in ¹H-NMR ().
Table 2: Antimicrobial and Pharmacological Profiles
Key Observations :
- Benzothiazole Impact : Compounds with benzothiazole moieties (e.g., ) exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The 6-nitro substitution enhances antitubercular efficacy.
- Fluorinated Analogues : Fluorine and trifluoromethyl substituents () improve antibacterial potency, likely due to increased lipophilicity and membrane penetration.
- Pharmacological Safety: Hydrazides with bulky substituents (e.g., ) show reduced gastrointestinal toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Activity
N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the compound’s biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with benzothiazole scaffolds have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- HepG2 (liver cancer)
In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies have reported that benzothiazole derivatives inhibit tyrosinase activity, which is crucial in melanoma development. This inhibition was quantified using Lineweaver-Burk plots to determine kinetic parameters and the nature of inhibition (competitive or non-competitive) .
Cytotoxicity Studies
A detailed analysis of cytotoxicity was performed using the MTT assay across several cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HT-29 | 30 | Enzyme inhibition |
| HepG2 | 20 | Intrinsic apoptotic pathway |
These results indicate a promising profile for this compound as an anticancer agent.
Case Studies
- Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells. Results showed that treatment led to significant cell death after 48 hours, correlating with increased levels of apoptotic markers such as caspase-3 activation.
- Colon Cancer Research : Another investigation focused on HT-29 cells where the compound's ability to inhibit cell growth was linked to downregulation of cyclin D1 and upregulation of p53 expression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
